Pipecolic acid

Description

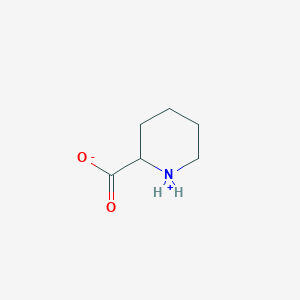

Structure

3D Structure

Properties

IUPAC Name |

piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEACLLIILLPRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69470-51-5 (mono-potassium salt), 15862-86-9 (hydrochloride salt/solvate) | |

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40862144 | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

314 mg/mL | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

535-75-1, 3105-95-1, 4043-87-2 | |

| Record name | Pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipecolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H254GW7PVV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

264 °C | |

| Record name | Pipecolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000070 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Discovery of pipecolic acid as a signaling molecule

An In-Depth Technical Guide to Pipecolic Acid: From Discovery to a Central Signaling Molecule in Systemic Acquired Resistance

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound (Pip), a pivotal signaling molecule that has emerged from relative obscurity to become a central figure in our understanding of systemic acquired resistance (SAR) in plants. We will traverse the timeline of its discovery, dissect its biosynthetic and signaling pathways, and present the validated methodologies essential for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the intricacies of Pip signaling in their work.

The Genesis of a Signaling Molecule: The Discovery of this compound's Role in Immunity

The journey to understanding this compound as a critical immune regulator was not a direct path but rather a convergence of meticulous genetic screening and sophisticated metabolomic analysis. For years, the identity of the mobile signal responsible for activating SAR in distal, uninfected leaves of a plant remained elusive. Early studies pointed towards salicylic acid (SA) as a primary local signal, but evidence suggested another component was necessary for the long-distance activation of immunity.

A breakthrough came from a 2012 study published in Science, which identified the FAD-dependent monooxygenase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) as a crucial enzyme in a novel SAR signaling pathway. This research demonstrated that ALD1 was essential for the accumulation of a then-unknown SAR-inducing metabolite. Through elegant genetic screens in Arabidopsis thaliana, researchers identified mutants incapable of mounting a systemic immune response. One such mutant, ald1, was unable to accumulate SA in distal leaves following a localized infection.

Subsequent metabolomic profiling of petiole exudates from plants infected with the avirulent bacterium Pseudomonas syringae pv. tomato (Pst) DC3000 carrying the effector AvrRpm1 revealed a significant accumulation of this compound. This pivotal finding, published in Nature, directly implicated Pip as the long-sought-after mobile signal. The study demonstrated that exogenous application of Pip could induce SAR and that mutants defective in Pip biosynthesis were compromised in their ability to establish systemic immunity.

Biosynthesis of this compound: A Modified Lysine Catabolism Pathway

This compound is a non-proteinogenic amino acid derived from the catabolism of L-lysine. The core biosynthetic pathway in plants is a two-step enzymatic process primarily localized in the chloroplast.

-

ALD1-Mediated Transamination: The pathway initiates with the activity of AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), an aminotransferase that converts L-lysine into Δ1-piperideine-2-carboxylic acid (P2C).

-

SARD4-Mediated Reduction: The intermediate P2C is then reduced to L-pipecolic acid by SAR-DEFICIENT 4 (SARD4), a reductase enzyme.

This pathway is not only crucial for basal Pip accumulation but is significantly upregulated upon pathogen challenge, leading to the high concentrations required for SAR activation.

Caption: The two-step enzymatic pathway for L-pipecolic acid biosynthesis from L-lysine in plants.

The Pip Signaling Cascade: Amplification and Systemic Immunity

Upon its synthesis in infected leaves, Pip is transported via the vasculature to distal, uninfected tissues. Here, it primes the plant for a more robust and rapid defense response upon subsequent pathogen attack. The signaling cascade involves a crucial amplification loop with another key player: N-hydroxythis compound (NHP).

-

Conversion to NHP: In the distal leaves, Pip is converted to NHP by the flavin-dependent monooxygenase FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1). NHP is considered the active form of the signal that directly potentiates the defense response.

-

Positive Feedback Loop: The accumulation of NHP triggers a massive amplification of defense responses, including the significant upregulation of salicylic acid biosynthesis and signaling. This creates a positive feedback loop where Pip and SA signaling mutually amplify each other, leading to a heightened state of alert throughout the plant.

-

Priming of Defenses: NHP accumulation primes the expression of a wide array of defense-related genes, including Pathogenesis-Related (PR) genes. This "primed" state allows for a faster and stronger activation of these genes upon a secondary infection, which is the hallmark of SAR.

Caption: The signaling cascade of this compound from local synthesis to systemic induction of SAR.

Methodologies for Studying this compound Signaling

The robust study of Pip signaling requires precise and validated methodologies. Below are protocols for inducing SAR and for the accurate quantification of Pip and related metabolites.

Experimental Protocol: Induction of Systemic Acquired Resistance in Arabidopsis thaliana

This protocol describes a standard method for inducing SAR in the model plant Arabidopsis thaliana using a pathogenic bacterium.

Materials:

-

Arabidopsis thaliana plants (e.g., Col-0 ecotype), 4-5 weeks old.

-

Pseudomonas syringae pv. maculicola (Psm) ES4326 expressing the effector AvrRpm1.

-

10 mM MgCl2 solution.

-

1 mL needleless syringes.

-

Growth chambers with controlled light, temperature (22-24°C), and humidity.

Procedure:

-

Primary Inoculation (Induction):

-

Culture Psm ES4326 (AvrRpm1) on King's B agar with appropriate antibiotics.

-

Resuspend bacterial colonies in 10 mM MgCl2 to an optical density at 600 nm (OD600) of 0.001.

-

Select three lower leaves of each plant for primary inoculation.

-

Infiltrate the bacterial suspension into the abaxial side of the selected leaves using a needleless syringe.

-

As a control, infiltrate a separate set of plants with 10 mM MgCl2.

-

-

Incubation Period:

-

Return the plants to the growth chamber for 48-72 hours. This allows for the synthesis and transport of the mobile SAR signal (Pip).

-

-

Secondary Inoculation (Challenge):

-

Prepare a suspension of a virulent pathogen (e.g., Psm ES4326) at an OD600 of 0.001 in 10 mM MgCl2.

-

Select three upper, systemic leaves (that were not previously infiltrated) for the challenge inoculation.

-

Infiltrate the virulent bacterial suspension into these systemic leaves.

-

-

Assessment of Resistance:

-

After 3-4 days post-challenge, assess the level of resistance. This is typically done by:

-

Disease Symptom Scoring: Visually score the extent of chlorosis and necrosis on the challenged leaves.

-

Bacterial Titer Quantification: Excise leaf discs from the challenged leaves, homogenize them in 10 mM MgCl2, serially dilute, and plate on appropriate media to count colony-forming units (CFUs). A significant reduction in CFUs in the induced plants compared to the controls indicates successful SAR.

-

-

Experimental Protocol: Quantification of this compound by LC-MS/MS

Accurate quantification of Pip and NHP is critical and is best achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plant tissue (leaf material).

-

Liquid nitrogen.

-

Extraction solvent: 80% methanol, 20% water, with a known concentration of a suitable internal standard (e.g., D9-pipecolic acid).

-

Centrifuge.

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

-

Analytical standards for Pip and NHP.

Procedure:

-

Sample Collection and Extraction:

-

Excise leaf tissue and immediately flash-freeze in liquid nitrogen to quench metabolism.

-

Determine the fresh weight of the tissue.

-

Homogenize the frozen tissue to a fine powder.

-

Add a precise volume of pre-chilled extraction solvent containing the internal standard.

-

Vortex thoroughly and incubate at 4°C for at least 1 hour.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Sample Preparation for LC-MS/MS:

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any particulate matter.

-

Transfer the filtered extract to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a suitable column (e.g., a reverse-phase C18 or a HILIC column) with an appropriate gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive mode requires defining specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Pip Transition (Example): m/z 130.1 -> 84.1

-

NHP Transition (Example): m/z 146.1 -> 128.1

-

D9-Pip (Internal Standard) Transition (Example): m/z 139.1 -> 93.1

-

-

-

Data Analysis and Quantification:

-

Generate a standard curve using known concentrations of analytical standards.

-

Quantify the amount of Pip and NHP in the samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

-

Normalize the results to the initial fresh weight of the tissue.

-

Quantitative Data Summary

The following table summarizes typical concentrations of Pip found in Arabidopsis thaliana under different conditions, as reported in foundational studies.

| Condition | Tissue | This compound Concentration (µM) | Reference |

| Mock-Treated (Control) | Local Leaf | < 10 | |

| Mock-Treated (Control) | Systemic Leaf | < 5 | |

| Pathogen-Infected (Pst AvrRpm1) | Local Leaf | 100 - 500 | |

| Pathogen-Infected (Pst AvrRpm1) | Systemic Leaf | 50 - 150 | |

| ald1 mutant, Pathogen-Infected | Systemic Leaf | < 10 |

Broader Implications and Future Directions

The discovery of this compound as a central regulator of plant immunity has opened new avenues for research and application. Its role is not limited to SAR; it is also implicated in basal resistance and priming against a broad spectrum of pathogens. For drug development professionals in the agrochemical industry, targeting the Pip pathway offers a promising strategy for developing novel plant protection agents that enhance a plant's own defense mechanisms rather than acting as conventional pesticides.

Future research will likely focus on identifying the cellular receptors for Pip and NHP, further elucidating the downstream signaling events, and exploring the role of Pip in other plant species and even in different biological kingdoms, where it is known to be involved in various metabolic processes.

References

-

Title: A Plant Immune Signal Begins with an Amino Acid. Source: Science URL: [Link]

-

Title: this compound, a key regulator of systemic acquired resistance. Source: Nature URL: [Link]

-

Title: SARD4, a reductase required for this compound biosynthesis, is a key regulator of systemic acquired resistance in Arabidopsis. Source: The Plant Cell URL: [Link]

-

Title: Flavin-dependent monooxygenase FMO1 is a key regulator of systemic acquired resistance. Source: The Plant Cell URL: [Link]

-

Title: A central role for N-hydroxy-pipecolic acid in plant immunity. Source: Science URL: [Link]

An In-depth Technical Guide to the Pipecolic Acid Biosynthesis Pathway from Lysine

Preamble: The Ascending Significance of Pipecolic Acid

This compound (Pip), a non-proteinogenic amino acid derived from L-lysine, has transitioned from a metabolic curiosity to a molecule of profound interest across multiple scientific disciplines. Initially identified as a minor metabolite, its roles are now recognized as central to plant immunity, a potential biomarker for inborn errors of metabolism in humans, and a precursor for pharmacologically active secondary metabolites in microbes.[1][2][3] In plants, Pip and its N-hydroxylated form, N-hydroxy-pipecolic acid (NHP), are critical signaling molecules that orchestrate systemic acquired resistance (SAR), a broad-spectrum defense mechanism against pathogens.[1][2][4][5] For researchers in drug development, understanding the microbial pathways to Pip is crucial, as it serves as a building block for immunosuppressants like rapamycin and antitumor agents.[3][6][7]

This guide provides a comprehensive technical overview of the primary biosynthetic pathways converting L-lysine to this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic details, comparative insights across different kingdoms of life, and robust experimental protocols to empower further investigation.

Divergent Routes of Lysine Catabolism: A Tale of Two Pathways

The biosynthesis of this compound from L-lysine is not a monolithically conserved process. Evolution has sculpted distinct routes, primarily differing in the initial enzymatic steps and subcellular localization. The two principal pathways are the Saccharopine Pathway and the Δ¹-Piperideine-6-Carboxylate (P6C) Pathway .

In mammals, these pathways exhibit tissue specificity. The saccharopine pathway is the main route for lysine degradation in peripheral tissues like the liver, occurring predominantly in the mitochondria.[8] In contrast, the this compound pathway is the major catabolic route in the brain and is primarily localized in peroxisomes.[8][9] Both pathways, however, often converge at the intermediate α-aminoadipic semialdehyde (AASA), which exists in equilibrium with its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[8]

The Saccharopine-Dependent Pathway: A Fungal and Mammalian Paradigm

This pathway is prominent in fungi and is a key part of lysine degradation in mammals.[6][8][10] It involves the initial conversion of lysine to saccharopine, which is then processed to yield this compound.

Key Enzymatic Steps:

-

Lysine-α-ketoglutarate Reductase (LKR): L-lysine is reductively condensed with α-ketoglutarate to form saccharopine. This is essentially a reversal of the final step of lysine biosynthesis in many fungi.[6]

-

Saccharopine Dehydrogenase (SDH) / Saccharopine Oxidase: Saccharopine is then cleaved to yield L-glutamate and α-aminoadipic semialdehyde (AASA). In the fungus Rhizoctonia leguminicola, a flavin enzyme called saccharopine oxidase carries out this step, branching primary lysine metabolism into a secondary pathway for alkaloid synthesis.[11]

-

Cyclization: AASA spontaneously cyclizes to form the imine Δ¹-piperideine-6-carboxylate (P6C).[8][12]

-

Reduction to this compound: P6C is subsequently reduced to L-pipecolic acid. The enzyme responsible for this final reduction step has been a subject of investigation. Evidence suggests that Pyrroline-5-Carboxylate (P5C) Reductase, an enzyme involved in proline metabolism, can catalyze the reduction of P6C to this compound.[13]

The Aminotransferase Pathway: The Plant Immunity Route

In plants like Arabidopsis thaliana, this compound biosynthesis is a cornerstone of the SAR response and follows a distinct route initiated by an aminotransferase.[1][14][15]

Key Enzymatic Steps:

-

AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This enzyme is a lysine aminotransferase that transfers the α-amino group from L-lysine to an acceptor ketoacid (e.g., pyruvate or α-ketoglutarate).[5][14][15] The product undergoes intramolecular cyclization and isomerization to form 2,3-dehydrothis compound (2,3-DP).[15]

-

SAR-DEFICIENT 4 (SARD4): This reductase, also known as ornithine cyclodeaminase/μ-crystallin, reduces 2,3-DP to form L-pipecolic acid.[5][15] While SARD4 is a major contributor, other reductases may also be involved.[15]

-

FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): In the context of plant immunity, this compound is further N-hydroxylated by FMO1 to produce N-hydroxy-pipecolic acid (NHP), the active signaling molecule that triggers SAR.[2][5]

Sources

- 1. This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. botanicalithuanica.gamtc.lt [botanicalithuanica.gamtc.lt]

- 5. l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of this compound in the biosynthesis of lysine in Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Pipecolic Acid Metabolism in Plant Species: From Biosynthesis to Systemic Immunity

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Pipecolic acid (Pip), a non-proteinogenic amino acid derived from L-lysine, has emerged as a pivotal signaling molecule in the orchestration of plant immunity. Its accumulation, and that of its N-hydroxylated derivative, N-hydroxythis compound (NHP), are hallmarks of systemic acquired resistance (SAR), a long-lasting, broad-spectrum defense mechanism. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism across different plant species. We delve into the intricate details of its biosynthesis, the emerging understanding of its catabolism, its transport mechanisms, and its multifaceted role in both biotic and abiotic stress responses. This guide is designed to be an essential resource for researchers, offering not only a thorough review of the field but also actionable experimental protocols and data interpretation strategies.

Introduction: The Ascendancy of this compound in Plant Defense

Historically, salicylic acid (SA) was considered the primary signaling molecule governing SAR. However, research over the past two decades has unveiled a more complex and elegant signaling network with this compound and its derivatives at its core. Accumulation of Pip has been documented in a wide array of angiosperms, including Arabidopsis thaliana, barley (Hordeum vulgare), tobacco (Nicotiana tabacum), and tomato (Solanum lycopersicum), following pathogen challenge[1][2][3][4]. This accumulation is not merely a metabolic byproduct of stress but a critical component of the plant's inducible defense arsenal.

The significance of the Pip pathway extends beyond pathogen defense, with emerging evidence pointing to its involvement in abiotic stress tolerance, such as drought and salinity[5][6][7]. This dual role underscores the central importance of this metabolic hub in plant fitness and resilience. For drug development professionals, understanding the intricacies of this pathway offers novel targets for the development of plant protection agents that can prime the plant's innate immune system.

The Core Pathway: Biosynthesis of this compound and N-Hydroxythis compound

The biosynthesis of Pip and NHP is a multi-step enzymatic process that primarily originates from the amino acid L-lysine. This pathway is highly regulated, ensuring a timely and robust response to environmental cues.

From Lysine to this compound: A Two-Step Enzymatic Cascade

The conversion of L-lysine to this compound is catalyzed by two key enzymes: AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR-DEFICIENT 4 (SARD4) [6][8].

-

Step 1: The Role of ALD1 - An Aminotransferase with a Twist. ALD1, a plastid-localized aminotransferase, initiates the pathway by converting L-lysine into Δ¹-piperideine-2-carboxylic acid (P2C)[1][9][10]. While ALD1 can utilize other amino acids as substrates in vitro, its in planta activity is predominantly directed towards lysine during an immune response[8][11]. The expression of the ALD1 gene is rapidly and strongly induced upon pathogen recognition, highlighting its critical role as a gatekeeper of the pathway[12].

-

Step 2: The Reductive Power of SARD4. The intermediate P2C is then reduced to L-pipecolic acid by the reductase SARD4, which also localizes to the plastids[1][9][10]. The coordinated expression and localization of ALD1 and SARD4 ensure the efficient conversion of lysine to this compound within this organelle.

The Activation Step: FMO1-Mediated N-Hydroxylation

For this compound to exert its full signaling potential, it undergoes a crucial modification in the cytosol. The plastid-synthesized Pip is transported to the cytosol where it is N-hydroxylated by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) to form N-hydroxythis compound (NHP)[6][13]. NHP is considered the more active signaling molecule in SAR, capable of inducing a robust defense response even in the absence of the pathogen[14]. The FMO1 gene is also strongly induced during infection, and its activity is a critical regulatory node in the establishment of systemic immunity[15].

Regulation of the this compound Pathway

The biosynthesis of Pip and NHP is tightly controlled at the transcriptional level, ensuring that these potent signaling molecules are produced only when needed. Several transcription factors have been identified as key regulators of the ALD1, SARD4, and FMO1 genes.

-

Upstream Regulators: The transcription factors SARD1 and CBP60g have been shown to directly bind to the promoters of ALD1 and SARD4, activating their expression upon pathogen perception[12].

-

MAPK Signaling Cascade: The mitogen-activated protein kinase (MAPK) cascade, a central signaling module in plant immunity, also plays a crucial role. The transcription factor WRKY33 , which is phosphorylated and activated by MPK3/6, directly regulates ALD1 expression[12][16].

-

Feedback Loops: Interestingly, there is evidence for a positive feedback loop where Pip itself can induce the activation of the MAPK cascade, thus amplifying its own biosynthesis and the downstream defense responses[12].

Catabolism and Transport: The Uncharted Territories

While the biosynthesis of Pip and NHP is well-characterized, their subsequent catabolism and the specific mechanisms of their transport remain areas of active research.

The Fate of this compound: An Unresolved Pathway

The degradation pathway of this compound in plants is not yet fully elucidated. In some organisms, Pip can be converted back to lysine or catabolized through other intermediates. In tobacco, it has been suggested that Pip can be catabolized to α-aminoadipic acid (Aad)[17]. Further research is needed to identify the enzymes and intermediates involved in Pip and NHP degradation in different plant species. This knowledge is crucial for understanding the temporal dynamics of SAR signaling.

The Mobile Signal: Identifying the Transporters

The systemic nature of SAR necessitates the long-distance transport of signaling molecules from the site of infection to distal tissues. Both Pip and NHP have been identified in the phloem exudates of pathogen-infected plants, confirming their role as mobile signals[14][18]. However, the specific transporters responsible for their efflux from the plastids, loading into the phloem, and uptake into distal cells have not been definitively identified. Identifying these transporters is a key research priority, as it would provide a more complete picture of the SAR signaling cascade and could offer novel targets for manipulating plant immunity.

A Comparative Look: this compound Metabolism Across Plant Species

The core components of the this compound biosynthesis pathway appear to be conserved across a wide range of plant species, including both monocots and dicots[4][19][20].

| Plant Species | Key Findings on Pip/NHP Metabolism | References |

| Arabidopsis thaliana | The model organism where the core pathway (ALD1, SARD4, FMO1) and its regulation were elucidated. | [1][9][12][13] |

| Barley (Hordeum vulgare) | Pip accumulation is induced upon infection and exogenous application enhances resistance. The HvALD1 gene is crucial for SAR. | [1][2][9][10] |

| Tobacco (Nicotiana tabacum) | Pathogen infection triggers the accumulation of Pip and Aad. Exogenous Pip primes for enhanced SA and nicotine accumulation. | [17][21] |

| Tomato (Solanum lycopersicum) | The Pip/NHP biosynthetic pathway is conserved. It plays a role in both biotic and abiotic (drought) stress responses. | [5][7][18] |

| Soybean (Glycine max) | Pip accumulates in xylem sap and leaves following fungal infection. | [18] |

This conservation suggests a fundamental and ancient role for this compound in plant defense. However, species-specific differences in the regulation of the pathway and the downstream responses are likely to exist and warrant further investigation.

Experimental Protocols for the Researcher

To facilitate further research in this exciting field, we provide an overview of key experimental protocols.

Quantification of this compound and NHP by LC-MS/MS

Accurate quantification of Pip and NHP is essential for studying their roles in plant physiology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.

Step-by-Step Methodology:

-

Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract metabolites with a methanol/water solution (e.g., 80% methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., d7-Pip, d5-NHP) for accurate quantification.

-

Centrifugation: Centrifuge the extract to pellet cell debris.

-

Solid-Phase Extraction (SPE): (Optional, for cleaner samples) Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.

-

LC-MS/MS Analysis:

-

Chromatography: Separate metabolites on a reverse-phase C18 column using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Use a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the parent and daughter ions specific to Pip and NHP.

-

-

Data Analysis: Quantify the analytes by comparing the peak areas of the endogenous compounds to those of the internal standards.

In Vitro Enzyme Assays

Characterizing the enzymatic activity of ALD1, SARD4, and FMO1 is crucial for understanding their function and for screening potential inhibitors or activators.

6.2.1. Heterologous Expression and Purification of Recombinant Enzymes:

The genes encoding ALD1, SARD4, and FMO1 can be cloned into expression vectors and the proteins can be heterologously expressed in E. coli[1][9][21]. The recombinant proteins can then be purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

6.2.2. ALD1 Aminotransferase Activity Assay:

The activity of ALD1 can be measured by monitoring the formation of the product of the transamination reaction.

-

Reaction Mixture: Prepare a reaction buffer containing the purified ALD1 enzyme, L-lysine as the amino donor, and an amino acceptor such as pyruvate or α-ketoglutarate, along with the cofactor pyridoxal 5'-phosphate (PLP).

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Detection: The formation of the corresponding amino acid from the acceptor (e.g., alanine from pyruvate) can be quantified by LC-MS or a coupled enzymatic assay where the product is further converted to a detectable molecule.

6.2.3. SARD4 Reductase Activity Assay:

The activity of SARD4 is determined by measuring the conversion of its substrate, P2C, to this compound.

-

Substrate Generation: As P2C is not commercially available, it can be generated in situ by a coupled reaction with purified ALD1 and lysine.

-

Reaction Mixture: Add purified SARD4 and the cofactor NADPH to the reaction mixture containing the generated P2C.

-

Detection: The formation of this compound can be monitored over time using LC-MS/MS.

6.2.4. FMO1 N-Hydroxylase Activity Assay:

The N-hydroxylase activity of FMO1 is measured by the conversion of this compound to NHP.

-

Reaction Mixture: Combine purified FMO1, this compound, and the cofactors FAD and NADPH in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature.

-

Detection: The production of NHP is quantified by LC-MS/MS.

Future Perspectives and Unanswered Questions

The field of this compound metabolism in plants is rapidly evolving, yet several key questions remain unanswered:

-

Catabolic Pathway: What are the specific enzymes and intermediates involved in the degradation of Pip and NHP in different plant species?

-

Transport Mechanisms: Which transporters are responsible for the intra- and intercellular movement of Pip and NHP?

-

Receptor Perception: How is the NHP signal perceived in distal tissues to activate downstream defense responses?

-

Abiotic Stress Crosstalk: What are the molecular mechanisms by which the Pip/NHP pathway integrates with abiotic stress signaling pathways?

-

Translational Applications: How can our understanding of this pathway be leveraged to develop novel and sustainable strategies for crop protection?

Answering these questions will undoubtedly provide a more complete understanding of this fascinating signaling network and its importance in plant health and productivity.

Conclusion

This compound and its derivative NHP have been firmly established as central players in the intricate network of plant immunity. Their biosynthesis from lysine is a tightly regulated process that is conserved across a wide range of plant species. While significant strides have been made in understanding the biosynthesis and signaling roles of these molecules, future research focused on their catabolism, transport, and perception will be critical for a holistic understanding of their function. The knowledge and protocols presented in this guide are intended to empower researchers to explore these frontiers and to contribute to the development of innovative solutions for enhancing plant resilience in a changing world.

References

-

Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. (2016). The Plant Cell. [Link]

-

(PDF) Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. (2016). ResearchGate. [Link]

-

Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance. (2016). PubMed. [Link]

-

MPK3/6-WRKY33-ALD1-Pipecolic Acid Regulatory Loop Contributes to Systemic Acquired Resistance. (2019). The Plant Cell. [Link]

-

Flavin Monooxygenase-Generated N-Hydroxythis compound Is a Critical Element of Plant Systemic Immunity. (2018). PubMed. [Link]

-

Identification of a high affinity NH4+ transporter from plants. (1994). PubMed. [Link]

-

This compound in plants: biosynthesis, signalling, and role under stress. (2022). Botanica. [Link]

-

This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. (2016). PubMed Central. [Link]

-

Biosynthesis of this compound by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster. (2007). PubMed. [Link]

-

This compound Is Induced in Barley upon Infection and Triggers Immune Responses Associated with Elevated Nitric Oxide Accumulation. (2019). PubMed. [Link]

-

Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. (2017). Oxford Academic. [Link]

-

A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. (2021). MDPI. [Link]

-

A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. (2021). PubMed. [Link]

-

l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants. (2018). PubMed. [Link]

-

A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. (2021). PubMed Central. [Link]

-

Conservation of N-hydroxy-pipecolic acid-mediated systemic acquired resistance in crop plants. (2019). bioRxiv. [Link]

-

Full article: Lysine catabolism, amino acid transport, and systemic acquired resistance. (2013). Taylor & Francis Online. [Link]

-

N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. (2018). PNAS. [Link]

-

Various routes of this compound biosynthesis in microorganisms. (2019). ResearchGate. [Link]

-

Amino Acid Transporters in Plants: Identification and Function. (2020). MDPI. [Link]

-

Analysis of the Enzymatic Activity of ALD1 and SARD4 in E. coli. (2016). ResearchGate. [Link]

-

N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis. (2018). PubMed. [Link]

-

ALT Activity Assay protocol.v1. (n.d.). BioVision. [Link]

-

Genomic and Transcriptomic Analyses of Nutrient Transporters in Plants. (2021). eScholarship.org. [Link]

-

SARD4 Is Involved in Biosynthesis of Pip. (2016). ResearchGate. [Link]

-

Identification of P2C as the ALD1 Reaction Product. (A) Absorption... (2016). ResearchGate. [Link]

-

This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. (2012). PubMed Central. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). Frontiers in Pharmacology. [Link]

-

This compound enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco. (2013). PubMed Central. [Link]

-

Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. (2017). PubMed Central. [Link]

-

Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc.. [Link]

-

An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato. (2019). PubMed Central. [Link]

-

Identification of sard4 Mutant Lines of Arabidopsis. (2016). ResearchGate. [Link]

-

Comparative analysis of ABCB1 reveals novel structural and functional conservation between monocots and dicots. (2014). Frontiers in Plant Science. [Link]

-

Technical Manual Alanine Aminotransferase (ALT/GPT) Activity Fluorometric Assay Kit • Catalogue Code: MAES0009. (n.d.). Abbexa. [Link]

-

Comparative genome analysis of monocots and dicots, toward characterization of angiosperm diversity. (2002). PubMed. [Link]

-

Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. (2022). PubMed. [Link]

Sources

- 1. Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. l-lysine metabolism to N-hydroxythis compound: an integral immune-activating pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel Role of this compound Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a high affinity NH4+ transporter from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Flavin Monooxygenase-Generated N-Hydroxythis compound Is a Critical Element of Plant Systemic Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. This compound enhances resistance to bacterial infection and primes salicylic acid and nicotine accumulation in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Frontiers | Comparative analysis of ABCB1 reveals novel structural and functional conservation between monocots and dicots [frontiersin.org]

- 20. Comparative genome analysis of monocots and dicots, toward characterization of angiosperm diversity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biosynthesis of this compound by RapL, a lysine cyclodeaminase encoded in the rapamycin gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Helix: Charting the History and Mechanistic Core of Pipecolic Acid in Plant Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Preamble: From Obscurity to a Central Regulator of Plant Defense

For decades, the non-proteinogenic amino acid pipecolic acid existed in the quiet annals of plant biochemistry, a mere curiosity in the vast landscape of plant metabolites. Its journey from a peripheral molecule to a central signaling hub in plant immunity is a compelling narrative of scientific inquiry, technological advancement, and paradigm shifts in our understanding of how plants defend themselves. This technical guide provides a comprehensive exploration of the history of this compound research in plant biology, delving into the core mechanisms of its action, the experimental methodologies that have defined the field, and the future horizons of this exciting area of study. As we dissect the intricate signaling network governed by this compound, we uncover not just a story of a single molecule, but a deeper appreciation for the sophisticated and interconnected nature of plant defense.

Part 1: A Historical Odyssey - The Unraveling of this compound's Role

The story of this compound in plant biology is one of gradual revelation, with key discoveries building upon one another over several decades.

Early Observations (1950s-2000s): A Molecule in the Background

This compound was first identified as a natural product in plants in the 1950s.[1][2] For many years, its presence was noted, but its function remained largely enigmatic. Early studies in the mid-20th century observed the accumulation of this compound in various plant species, often in response to pathogen infection, leading to the hypothesis that it might be a marker for abnormal protein metabolism in diseased plants.[2] However, a definitive role in plant defense remained elusive. During this period, the focus of plant immunity research was largely centered on other signaling molecules, most notably salicylic acid (SA), which was established as a key player in Systemic Acquired Resistance (SAR) from the 1980s onwards.[2][3]

The Turning Point (2012): A Critical Regulator of Inducible Immunity

A seminal study in 2012 marked a paradigm shift in the understanding of this compound's importance.[1][4] This research demonstrated that this compound accumulates not only in inoculated leaves but also in distal, uninfected leaves of Arabidopsis thaliana following pathogen challenge.[1] Crucially, the study revealed that mutants unable to produce this compound were compromised in their ability to mount a successful SAR response.[1] Furthermore, exogenous application of this compound was sufficient to induce resistance in wild-type plants and rescue the SAR-deficient phenotype of the mutants.[1] This pivotal work firmly established this compound as a critical regulator of inducible plant immunity.[1]

Elucidating the Biosynthetic Pathway (2012-Present): The Key Enzymatic Players

Following the discovery of its role in SAR, a concerted effort was made to delineate the biosynthetic pathway of this compound. This led to the identification of several key enzymes:

-

AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1): This aminotransferase was shown to be essential for this compound biosynthesis.[1][5] ALD1 catalyzes the conversion of L-lysine to Δ1-piperideine-2-carboxylic acid (P2C).[5][6]

-

SAR-DEFICIENT 4 (SARD4): This reductase was identified as the enzyme responsible for the conversion of P2C to this compound.[5][6]

-

FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1): Further research revealed that this compound itself is a precursor to the biologically active molecule, N-hydroxy-pipecolic acid (NHP).[7][8] FMO1 was identified as the enzyme that catalyzes the N-hydroxylation of this compound to form NHP, the potent inducer of SAR.[7][8]

The elucidation of this biosynthetic pathway provided a molecular framework for understanding how plants produce this critical defense signal.

Part 2: The Core Mechanism - this compound Signaling in Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance that is activated throughout the plant following a localized pathogen infection. This compound, and more specifically its derivative NHP, is now understood to be a central mobile signal in the establishment of SAR.

Biosynthesis and Transport of the SAR Signal

Upon pathogen recognition in a localized area, the biosynthesis of this compound is initiated from L-lysine in the chloroplasts. The pathway involves the sequential action of ALD1 and SARD4 to produce this compound.[5][6] this compound is then converted to the active signaling molecule, NHP, by FMO1 in the cytoplasm.[7][8] NHP is a mobile signal that is transported from the site of infection to distal parts of the plant, where it primes the tissues for a more rapid and robust defense response upon subsequent pathogen attack.[7][8]

The Signaling Cascade: Perception and Downstream Responses

While the mobile signal NHP has been identified, a specific receptor for NHP or this compound in plants has yet to be definitively characterized. This remains a significant area of ongoing research. However, studies have identified downstream components that are crucial for NHP-mediated signaling. The protein DAWDLE (DDL) has been shown to be required for a full response to NHP and the activation of systemic resistance, suggesting a role in NHP perception or early signal transduction.[9]

NHP signaling ultimately leads to a massive transcriptional reprogramming in distal tissues.[2] This includes the upregulation of a large suite of defense-related genes, such as the PATHOGENESIS-RELATED (PR) genes, which are hallmark markers of SAR.[10] This priming of the defense machinery allows the plant to respond more quickly and effectively to a secondary infection.

Crosstalk with Other Hormone Signaling Pathways

This compound signaling does not operate in isolation. It is intricately connected with other plant hormone pathways, most notably salicylic acid (SA).

-

Salicylic Acid (SA): this compound and SA signaling pathways are mutually dependent and act synergistically to establish a robust SAR response.[2] NHP accumulation is required for the systemic accumulation of SA, and SA signaling components, such as NPR1, are necessary for the full transcriptional response to NHP.[2][10]

-

Jasmonic Acid (JA): There is evidence of crosstalk between the this compound and jasmonic acid pathways, with some studies suggesting an antagonistic relationship. Recent findings also point to a jasmonate-dependent early warning system that precedes the SA- and NHP-mediated SAR response.[11]

-

Abscisic Acid (ABA) and Gibberellins (GA): The interaction of this compound signaling with ABA and GA in the context of plant defense is less well understood. However, given the known roles of ABA and GA in modulating stress responses, it is likely that complex crosstalk exists.[1][12][13][14]

Part 3: Methodologies - A Practical Guide for the Researcher

A key aspect of advancing our understanding of this compound signaling is the application of robust and reproducible experimental methodologies. This section provides an overview of essential protocols for researchers in this field.

Quantification of this compound and NHP

Accurate quantification of this compound and NHP is fundamental to studying their roles in plant immunity. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly used and reliable method.

Table 1: Comparison of GC-MS Derivatization Methods for this compound Quantification

| Derivatization Reagent | Key Features | Advantages | Disadvantages |

| Propyl chloroformate | One-step derivatization of amino and carboxyl groups. | Simple, economical, and efficient.[5] | Requires careful handling of the reagent. |

| Methyl chloroformate | Similar to propyl chloroformate, forms methyl esters. | Well-established method. | May require optimization for specific plant matrices. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylation of active hydrogens. | Can be used for a broad range of metabolites. | Can be sensitive to moisture. |

Experimental Protocol: GC-MS Quantification of this compound using Propyl Chloroformate Derivatization

-

Sample Preparation:

-

Harvest 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue to a fine powder.

-

Add a known amount of an internal standard (e.g., D5-pipecolic acid or norvaline).

-

Extract metabolites with a suitable solvent (e.g., 80% methanol).

-

Centrifuge to pellet debris and collect the supernatant.

-

Dry the supernatant under a stream of nitrogen gas.

-

-

Derivatization:

-

Resuspend the dried extract in a pyridine/propanol solution.

-

Add propyl chloroformate and vortex vigorously.

-

Add a non-polar solvent (e.g., hexane) to extract the derivatized analytes.

-

Collect the upper organic phase for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable column (e.g., DB-5ms).

-

Use a temperature gradient to separate the analytes.

-

Monitor for the characteristic mass fragments of derivatized this compound and the internal standard.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Systemic Acquired Resistance (SAR) Bioassay

The SAR bioassay is a cornerstone experiment to assess the induction of systemic immunity.

Experimental Protocol: SAR Bioassay in Arabidopsis thaliana

-

Primary Inoculation:

-

Infiltrate three lower leaves of a 4-5 week old Arabidopsis plant with a low concentration (e.g., OD600 = 0.001) of a SAR-inducing pathogen, such as Pseudomonas syringae pv. maculicola expressing an avirulence gene (e.g., avrRpt2).

-

As a control, infiltrate a separate set of plants with a mock solution (e.g., 10 mM MgCl2).

-

-

Incubation:

-

Maintain the plants under controlled growth conditions for 2-3 days to allow for the establishment of SAR.

-

-

Secondary Inoculation:

-

Infiltrate three upper, systemic leaves of both the pathogen-treated and mock-treated plants with a virulent strain of the same pathogen (e.g., P. syringae pv. maculicola at OD600 = 0.001).

-

-

Quantification of Bacterial Growth:

-

After 2-3 days, harvest leaf discs from the secondary-inoculated leaves.

-

Homogenize the leaf discs in a buffer solution.

-

Plate serial dilutions of the homogenate on appropriate growth media.

-

Count the number of colony-forming units (CFUs) to determine the bacterial titer.

-

A significant reduction in bacterial growth in the systemic leaves of the primary-inoculated plants compared to the mock-inoculated plants indicates the successful induction of SAR.

-

Biochemical Characterization of Biosynthetic Enzymes

Understanding the enzymatic properties of ALD1, SARD4, and FMO1 is crucial for a complete picture of this compound metabolism.

Experimental Protocol: In Vitro Enzyme Assay for ALD1 Activity

-

Protein Expression and Purification:

-

Clone the coding sequence of ALD1 into an expression vector with an affinity tag (e.g., His-tag).

-

Express the recombinant protein in a suitable host, such as E. coli.

-

Purify the protein using affinity chromatography.

-

-

Enzyme Assay:

-

Set up a reaction mixture containing the purified ALD1 protein, its substrate L-lysine, and a co-substrate (e.g., α-ketoglutarate).

-

Incubate the reaction at an optimal temperature and pH.

-

Stop the reaction at different time points.

-

Analyze the reaction products (P2C and glutamate) using LC-MS or a colorimetric assay.[15]

-

-

Kinetic Analysis:

-

Vary the concentration of one substrate while keeping the other constant to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

-

Use non-linear regression analysis to fit the data to the Michaelis-Menten equation.

-

Part 4: Future Horizons and Unanswered Questions

The field of this compound research has made tremendous strides in a relatively short period. However, several key questions remain, offering exciting avenues for future investigation.

-

The Elusive Receptor: The identification and characterization of the plant receptor(s) for NHP is arguably the most significant unanswered question in the field. Uncovering this crucial component of the signaling pathway will provide profound insights into how plants perceive this mobile immune signal.

-

Downstream Signaling Components: Beyond the receptor, a detailed dissection of the downstream signaling cascade is necessary. Identifying the protein kinases, transcription factors, and other regulatory proteins that transduce the NHP signal will be critical for a complete understanding of SAR activation.

-

Regulation of Biosynthesis and Metabolism: While the core biosynthetic pathway is known, the precise mechanisms that regulate the expression and activity of ALD1, SARD4, and FMO1 are still being elucidated. Understanding how these enzymes are controlled will reveal how plants fine-tune the production of this vital defense signal.

-

Broader Roles in Plant Biology: While the role of this compound in immunity is well-established, its potential functions in other aspects of plant biology, such as development and abiotic stress responses, are only beginning to be explored.

-

Translational Applications: The knowledge gained from this compound research holds significant promise for agricultural applications. Engineering crops with enhanced this compound biosynthesis or signaling could lead to the development of plants with broad-spectrum and durable disease resistance, reducing the reliance on chemical pesticides.

Conclusion: A Molecule of Enduring Significance

The journey of this compound from a biochemical footnote to a central regulator of plant immunity exemplifies the dynamic nature of scientific discovery. The intricate signaling network it governs, its interplay with other hormonal pathways, and the potential for its manipulation to enhance crop resilience underscore its enduring significance. As researchers continue to unravel the complexities of this fascinating molecule, the future of this compound research promises not only to deepen our fundamental understanding of plant biology but also to provide innovative solutions for a more sustainable and food-secure future.

References

-

Návarová, H., Bernsdorff, F., Döring, A. C., & Zeier, J. (2012). This compound, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. The Plant Cell, 24(12), 5123–5141. [Link]

-

Wang, C., Liu, R., Lim, G. H., de Lorenzo, L., Yu, K., To, A. T., ... & Kachroo, A. (2022). N-hydroxy-pipecolic acid-mediated signal transduction and resistance requires DAWDLE. bioRxiv, 2022-10. [Link]

-

Chen, Y. C., Holmes, E. C., Rajniak, J., Kim, J. G., Tang, S., Fischer, C. R., ... & Sattely, E. S. (2018). N-hydroxy-pipecolic acid is a mobile signal that induces systemic disease resistance in Arabidopsis. bioRxiv, 288449. [Link]

-

Ding, P., Rekhter, D., Ding, Y., Feussner, K., Busta, L., Haroth, S., ... & Zhang, Y. (2016). Characterization of a this compound biosynthesis pathway required for systemic acquired resistance. The Plant Cell, 28(10), 2595–2613. [Link]

-

Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound orchestrates plant systemic acquired resistance and defense priming via salicylic acid-dependent and-independent pathways. The Plant Cell, 28(1), 102–129. [Link]

-

Hartmann, M., & Zeier, J. (2018). N-hydroxy-pipecolic acid and salicylic acid: a two-component defence-signal duo. Current Opinion in Plant Biology, 44, 98-105. [Link]

-

Klessig, D. F., Choi, H. W., & Dempsey, D. A. (2018). Systemic acquired resistance and salicylic acid: past, present, and future. Molecular Plant-Microbe Interactions, 31(9), 871-888. [Link]

-

Zeier, J. (2013). New insights into the regulation of plant immunity by amino acid metabolic pathways. Plant, Cell & Environment, 36(12), 2085-2103. [Link]

-

Wang, C., Zhang, Y., & Kachroo, A. (2018). This compound confers systemic immunity by regulating free radicals. Science signaling, 11(546), eaau1356. [Link]

-

Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2017). Biochemical principles and functional aspects of this compound biosynthesis in plant immunity. Plant physiology, 174(1), 124-153. [Link]

-

Holmes, E. C., Chen, Y. C., Sattely, E. S., & Mudgett, M. B. (2019). An engineered pathway for N-hydroxy-pipecolic acid synthesis enhances systemic acquired resistance in tomato. Science signaling, 12(596), eaay3346. [Link]

-

Grant, M., & Jones, J. (2024). Hidden early immune response discovered in plants. Technology Networks. [Link]

-

Hartmann, M., & Zeier, J. (2019). The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming. Plant physiology, 179(4), 1336-1356. [Link]

-

Bernsdorff, F., Döring, A. C., Gruner, K., Schuck, S., Bräutigam, A., & Zeier, J. (2016). This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways. The Plant Cell, 28(1), 102–129. [Link]

-

Huang, W., Jin, J., & Dong, X. (2021). Programmable Plant Immunity: Synthetic Biology for Climate-Resilient Agriculture. Plants, 10(11), 2375. [Link]

-

Ziegler, D. M. (1993). An overview of the mechanism, substrate specificities, and structure of FMOs. Drug metabolism reviews, 25(1-2), 1-32. [Link]

-

Golldack, D., Li, C., Mohan, H., & Probst, N. (2013). Gibberellins and abscisic acid signal crosstalk: living and developing under unfavorable conditions. Plant cell reports, 32(7), 1007-1016. [Link]

-

van den Bergh, T., Tiels, P., & Fraaije, M. W. (2021). Ancestral reconstruction of mammalian FMO1 enables structural determination, revealing unique features that explain its catalytic properties. Journal of Biological Chemistry, 296, 100221. [Link]

-

Aus den Augen, M., & Takken, F. L. (2008). Tracing the ancient origins of plant innate immunity. Trends in plant science, 13(10), 533-541. [Link]

-

Cashman, J. R. (2000). Human flavin-containing monooxygenase substrate specificity and role in drug metabolism. Current drug metabolism, 1(2), 181-191. [Link]

-

Cashman, J. R. (2002). Human flavin-containing monooxygenase: substrate specificity and role in drug metabolism. Toxicology and applied pharmacology, 181(1), 61-68. [Link]

-

Weiss, D., & Ori, N. (2007). Mechanisms of cross talk between gibberellin and other hormones. Plant physiology, 144(3), 1240-1246. [Link]

-

Shortall, K., O'Donoghue, P., & Caffrey, P. (2022). Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host. Bio-protocol, 12(9), e4410. [Link]

-

Shortall, K., O'Donoghue, P., & Caffrey, P. (2022). Expression, Purification, and in vitro Enzyme Activity Assay of a Recombinant Aldehyde Dehydrogenase from Thermus thermophilus, Using an Escherichia coli Host. Bio-protocol, 12(9), e4410. [Link]

-

Yamauchi, Y., Mizutani, M., & Sugimoto, Y. (2004). Identification and biochemical characterization of plant acylamino acid-releasing enzyme. Plant physiology, 136(4), 4172-4181. [Link]

-

Cecchini, N. M., Steffes, K., Schlappi, M. R., & Greenberg, J. T. (2019). ALD1 accumulation in Arabidopsis epidermal plastids confers local and non-autonomous disease resistance. The Plant journal : for cell and molecular biology, 99(5), 896–909. [Link]

-

Groth, G., & Gohlke, H. (2023). Functional reconstitution and structural characterization of the plant hormone receptor ETR1 in lipid nanodiscs. Chemical Communications, 59(67), 9344-9347. [Link]

-

Shohat, H., Illan, R., & Weiss, D. (2020). A novel form of crosstalk between gibberellic acid and abscisic acid. Plantae. [Link]

-

Bio-protocol. (n.d.). ALT Activity Assay protocol.v1. Bio-protocol. [Link]

-

MyAssays. (2022, September 5). Kinetics Data Analysis - Enzyme Kinetics [Video]. YouTube. [Link]

-

Lee, J. S., H S, A., & Torii, K. U. (2024). Chemical genetics reveals cross-activation of plant developmental signaling by the immune peptide-receptor pathway. bioRxiv. [Link]

-

Wallace, J. C. (n.d.). Enzyme Assay Protocol. San Diego State University. [Link]

-

Hartmann, M., Zeier, T., Bernsdorff, F., Reichel-Deland, V., Kim, D., Hohmann, M., ... & Zeier, J. (2017). Biochemical Principles and Functional Aspects of this compound Biosynthesis in Plant Immunity. Plant physiology, 174(1), 124–153. [Link]

-

Khandagale, K., Barbole, R. S., Aharoni, A., & Reich, Z. (2021). Identification and biochemical characterization of the key enzyme in the biosynthesis of the neurotoxin β-ODAP in grass pea. The Plant Journal, 105(6), 1544-1558. [Link]

-

Mao, H., & Yang, T. (2004). Measurement of enzyme kinetics using microscale steady-state kinetic analysis. Analytical chemistry, 76(7), 1827-1834. [Link]

-

Lee, S., & Chappell, J. (2008). Biochemical and genomic characterization of terpene synthases in Magnolia grandiflora. Plant physiology, 147(3), 1017-1033. [Link]

Sources

- 1. This compound, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Orchestrates Plant Systemic Acquired Resistance and Defense Priming via Salicylic Acid-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systemic Acquired Resistance and Salicylic Acid: Past, Present, and Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of a this compound Biosynthesis Pathway Required for Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. plantae.org [plantae.org]

- 9. researchgate.net [researchgate.net]

- 10. The mobile SAR signal N-hydroxythis compound induces NPR1-dependent transcriptional reprogramming and immune priming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant Immune Defense Begins Earlier Through Hidden Signals | Technology Networks [technologynetworks.com]

- 12. Gibberellins and abscisic acid signal crosstalk: living and developing under unfavorable conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. plantae.org [plantae.org]

- 15. Identification and characterization of the key enzyme in the biosynthesis of the neurotoxin β-ODAP in grass pea - PMC [pmc.ncbi.nlm.nih.gov]

Pipecolic Acid: A Pivotal Precursor in the Biosynthesis of High-Value Secondary Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pipecolic acid, a non-proteinogenic amino acid derived from L-lysine, serves as a crucial building block in the biosynthesis of a wide array of secondary metabolites with significant pharmacological activities. Its incorporation into natural products such as the immunosuppressants rapamycin and FK506, as well as various alkaloids, underscores its importance in drug discovery and development. This guide provides a comprehensive overview of the biosynthesis of this compound, its enzymatic activation, and subsequent incorporation into diverse molecular scaffolds. We will delve into the key enzymatic pathways, offering mechanistic insights and detailing field-proven experimental protocols for studying these processes. This document is intended to be a valuable resource for researchers aiming to understand, harness, and engineer this compound-dependent biosynthetic pathways for the production of novel and improved therapeutic agents.

Introduction: The Significance of this compound in Natural Product Biosynthesis

Nature has evolved a remarkable diversity of chemical structures, many of which form the basis of modern medicine. Among the vast repertoire of biosynthetic building blocks, non-proteinogenic amino acids play a pivotal role in imbuing natural products with unique structural features and biological activities. This compound, a six-membered heterocyclic amino acid, is a prime example of such a monomer.

The incorporation of a pipecolate moiety is often critical for the biological function of the parent molecule. For instance, in the immunosuppressants rapamycin and FK506, the this compound residue is essential for their high-affinity binding to the FK506-binding protein (FKBP), a key interaction for their therapeutic effect. Understanding the biogenesis of this compound and the enzymatic machinery responsible for its integration into these complex molecules is paramount for several reasons:

-

Elucidation of Biosynthetic Logic: It provides fundamental knowledge of how microorganisms construct complex natural products.

-

Engineered Biosynthesis: It opens avenues for the mutasynthesis and precursor-directed biosynthesis of novel analogs with potentially improved pharmacological properties.

-

Metabolic Engineering: It enables the rational design of microbial strains for enhanced production of valuable secondary metabolites.

This guide will navigate the intricate pathways of this compound metabolism, from its formation from L-lysine to its final incorporation into a range of secondary metabolites.

Biosynthesis of this compound from L-Lysine: A Multi-Route Process

The primary precursor for this compound in most microorganisms is the essential amino acid L-lysine. Microbial systems have evolved several distinct enzymatic routes to convert L-lysine into L-pipecolic acid, which can be broadly categorized based on which amino group of lysine is lost.

2.1. Pathway I: The Lysine Cyclodeaminase (RapL/FkbL) Route

This direct conversion of L-lysine to L-pipecolic acid is catalyzed by a class of enzymes known as lysine cyclodeaminases, exemplified by RapL and FkbL from the rapamycin and FK506 biosynthetic gene clusters, respectively. This reaction is a cryptic redox process that utilizes a tightly bound NAD+ cofactor as a prosthetic group.

Proposed Mechanism of Lysine Cyclodeaminase:

-

Oxidation: The α-amine of L-lysine is oxidized to an imine, with the concomitant reduction of the enzyme-bound NAD+ to NADH.

-